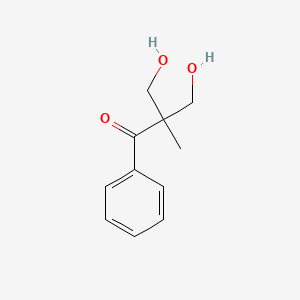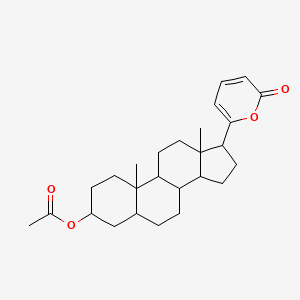![molecular formula C32H38O6 B14704528 Bis[4-(hexyloxy)phenyl] benzene-1,4-dicarboxylate CAS No. 24707-02-6](/img/structure/B14704528.png)
Bis[4-(hexyloxy)phenyl] benzene-1,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[4-(hexyloxy)phenyl] benzene-1,4-dicarboxylate, also known as 1,4-Benzenedicarboxylic acid, bis[4-(hexyloxy)phenyl] ester, is a chemical compound with the molecular formula C32H38O6 and a molecular weight of 518.64 g/mol . This compound is characterized by its two hexyloxyphenyl groups attached to a benzene-1,4-dicarboxylate core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(hexyloxy)phenyl] benzene-1,4-dicarboxylate typically involves the esterification of 1,4-benzenedicarboxylic acid with 4-(hexyloxy)phenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Bis[4-(hexyloxy)phenyl] benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hexyloxy groups can be oxidized to form corresponding carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Concentrated nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products Formed
Oxidation: Hexyloxybenzoic acid derivatives.
Reduction: Hexyloxybenzyl alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Applications De Recherche Scientifique
Bis[4-(hexyloxy)phenyl] benzene-1,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of liquid crystals and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Mécanisme D'action
The mechanism of action of Bis[4-(hexyloxy)phenyl] benzene-1,4-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The hexyloxy groups enhance the lipophilicity of the compound, facilitating its penetration through biological membranes. The benzene-1,4-dicarboxylate core can interact with active sites of enzymes, potentially inhibiting their activity or modulating their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(decyloxy)benzene: Similar structure but with decyloxy groups instead of hexyloxy groups.
1,4-Bis(phenylethynyl)benzene: Contains phenylethynyl groups instead of hexyloxy groups.
Dibutyl terephthalate: Similar ester functionality but with butyl groups instead of hexyloxy groups.
Uniqueness
Bis[4-(hexyloxy)phenyl] benzene-1,4-dicarboxylate is unique due to its specific combination of hexyloxy groups and benzene-1,4-dicarboxylate core, which imparts distinct physical and chemical properties. Its higher molecular weight and lipophilicity compared to similar compounds make it particularly suitable for applications requiring enhanced stability and membrane permeability .
Propriétés
Numéro CAS |
24707-02-6 |
|---|---|
Formule moléculaire |
C32H38O6 |
Poids moléculaire |
518.6 g/mol |
Nom IUPAC |
bis(4-hexoxyphenyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C32H38O6/c1-3-5-7-9-23-35-27-15-19-29(20-16-27)37-31(33)25-11-13-26(14-12-25)32(34)38-30-21-17-28(18-22-30)36-24-10-8-6-4-2/h11-22H,3-10,23-24H2,1-2H3 |
Clé InChI |
CGYKFSFPBDTJDB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)OCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Phenyl[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine](/img/structure/B14704460.png)
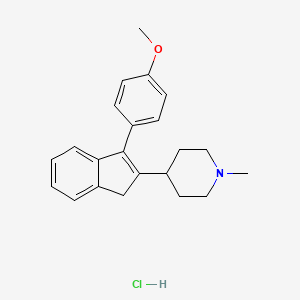
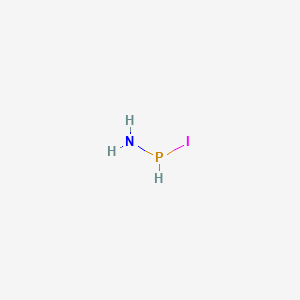
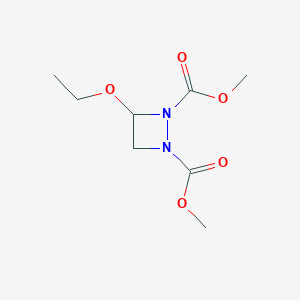
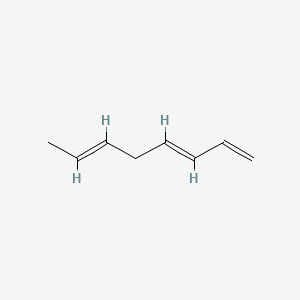
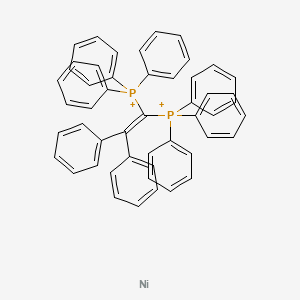
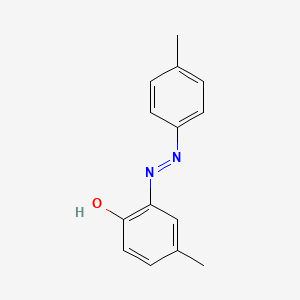
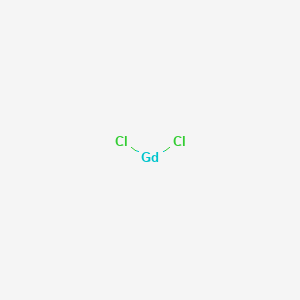
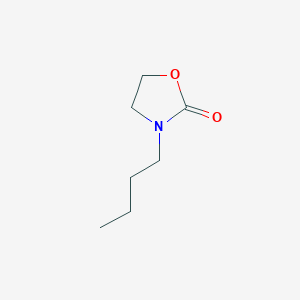
![Piperazine, 1,4-bis[2-(ethenylsulfonyl)ethyl]-](/img/structure/B14704516.png)

